3,5-Dibromophenyl acetate

説明

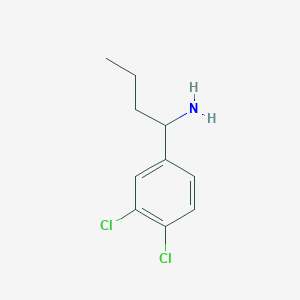

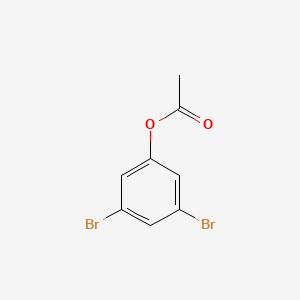

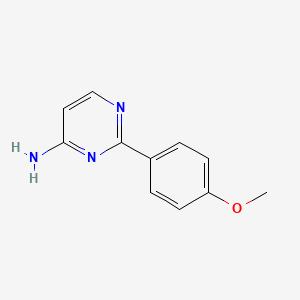

3,5-Dibromophenyl acetate is a chemical compound with the CAS Number: 909389-74-8 . It has a molecular weight of 293.94 and its IUPAC name is this compound . It is a solid at room temperature .

Molecular Structure Analysis

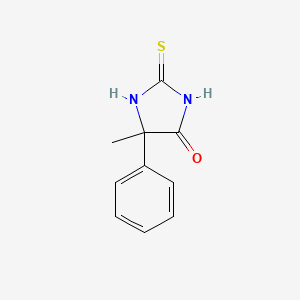

The InChI code for this compound is 1S/C8H6Br2O2/c1-5(11)12-8-3-6(9)2-7(10)4-8/h2-4H,1H3 . This indicates the molecular structure of the compound. X-ray diffraction studies of a related compound, 3,5-Dibromophenyl-functionalised imidazolium salts, revealed intra- and intermolecular interactions involving the 3,5-dibromophenyl group .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 293.94 . The compound is stored in a dry room at normal temperature .科学的研究の応用

Antisickling Agent

3,5-Dibromophenyl acetate has been explored in the context of sickle cell disease. Acetyl-3,5-dibromosalicylic acid, a derivative, has been shown to acylate hemoglobin, leading to increased oxygen affinity in erythrocytes and inhibiting erythrocyte sickling. This suggests potential effectiveness as an antisickling agent (Walder et al., 1977).

Chemical Synthesis and Structure-Activity Relationships

This compound derivatives have been synthesized and studied for various activities. For instance, 3-aminopyrroles starting from acetophenone derivatives showed considerable anticonvulsant activity (Unverferth et al., 1998). Similarly, copper(II) complexes with ligands derived from 3,5-dibromophenyl showed interesting electronic effects and thermal stability, important for understanding metal-ligand interactions (Bu et al., 1997).

Pharmacological Research

The compound's derivatives have been implicated in pharmacological research, particularly in the development of antirheumatic agents. Studies on 5-(Phenylthiophene)-3-carboxylic acid derivatives, related to this compound, have shown promising results against interleukin-1 in mice and suppressive effects against adjuvant-induced arthritis in rats (Noguchi et al., 2003).

Metabolism and Analytical Studies

This compound is also significant in analytical chemistry and metabolism studies. For example, benzbromarone, which includes a 3,5-dibromophenyl structure, undergoes specific metabolic pathways as identified in urine samples, shedding light on drug metabolism processes (Maurer & Wollenberg, 1990).

Chemopreventive Potential

In cancer research, this compound derivatives like dibromoacetophenone have been studied as inhibitors of skin tumor promotion, implicating them in potential chemopreventive strategies (Fischer et al., 1982).

Safety and Hazards

3,5-Dibromophenyl acetate has been classified under GHS07 . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

作用機序

Biochemical Pathways

The dominant proposed mechanism for the activity of Au-NHCs is that Au inhibits the activity of mitochondrial thioredoxin reductase (TrxR) by binding to the soft Se and S atoms in the cysteine and selenocysteine residues at the active site . TrxR is an important enzyme that regulates the cellular redox system and inhibition of TrxR can lead to a build-up of reactive oxygen species, which sets off a cascade of processes that leads to apoptosis .

特性

IUPAC Name |

(3,5-dibromophenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-5(11)12-8-3-6(9)2-7(10)4-8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXGHGNAEBFULS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B3166202.png)

![2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B3166223.png)

![Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) Rh2(S-PTAD)4](/img/structure/B3166248.png)

amine hydrochloride](/img/structure/B3166256.png)